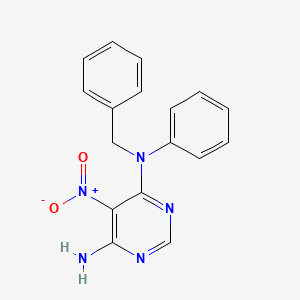

N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine

Description

N4-Benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine is a pyrimidine derivative featuring a nitro group at position 5 and substituents at the N4 and N6 positions. The N4 position is substituted with a benzyl group (-CH2C6H5), while the N6 position bears a phenyl group (-C6H5). This compound’s structure combines aromatic flexibility (benzyl) with rigidity (phenyl), influencing its physicochemical and biological properties.

Properties

IUPAC Name |

4-N-benzyl-5-nitro-4-N-phenylpyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2/c18-16-15(22(23)24)17(20-12-19-16)21(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPLAQQUJVLTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C3=NC=NC(=C3[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base or acid catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes key differences between the target compound and related pyrimidine diamines:

*Hypothetical logP based on benzyl’s contribution to lipophilicity.

Key Observations:

- Steric and Electronic Effects: The target compound’s benzyl group introduces greater steric bulk and flexibility compared to phenyl substituents in ’s diphenyl analog. This may reduce crystallinity but improve solubility in nonpolar solvents .

- Crystal Packing : highlights that substituent dihedral angles (e.g., 66.09° between pyrimidine and phenyl rings) influence molecular packing. The benzyl group in the target compound likely disrupts planarity, altering solid-state properties .

Research Findings and Data Gaps

- : Nitroso analogs (e.g., 6fc in ) exhibit distinct electronic properties compared to nitro-substituted compounds, suggesting divergent reactivity and biological profiles .

- : The simpler N-phenyl analog (CAS 40816-36-2) has a lower molecular weight (MW 235.2) and logP (2.888), indicating better bioavailability but reduced target specificity compared to the target compound .

Biological Activity

N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a benzyl group and a nitro group. The molecular formula is CHNO, with a molecular weight of approximately 314.35 g/mol. The presence of the nitro group is crucial for its biological activity, as it can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit antimicrobial properties. A study focusing on similar pyrimidine derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibited |

| Escherichia coli | Inhibited |

| Pseudomonas aeruginosa | Inhibited |

| Aspergillus niger | Inhibited |

The compound's mechanism of action may involve the inhibition of essential bacterial enzymes or interference with DNA replication processes.

Inhibition of Dihydrofolate Reductase (DHFR)

This compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. This inhibition can disrupt nucleotide synthesis in microorganisms, making it a candidate for developing antimicrobial agents.

Case Studies

- Antimicrobial Screening : A series of pyrimidine derivatives were synthesized and screened for antimicrobial activity. This compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

- Inhibition Studies : In vitro studies demonstrated that the compound effectively inhibited DHFR activity, leading to reduced proliferation of certain pathogens. This finding supports its role as a therapeutic agent in treating infections caused by resistant strains .

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of similar compounds. The introduction of various substituents on the pyrimidine ring has been shown to enhance biological activity.

| Compound | Substituents | Biological Activity |

|---|---|---|

| N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine | Nitro at position 5 | Antimicrobial |

| 2,4-Diamino-5-phenylpyrimidine | Ethyl group substitution | Varying activity profile |

The unique substitution pattern of N4-benzyl-5-nitro-N4-phenylpyrimidine contributes to its distinct biological properties, differentiating it from other pyrimidines and enhancing its potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine and its derivatives?

The compound can be synthesized via nucleophilic substitution reactions using 5-nitropyrimidine-4,6-diamine as a core scaffold. Substitutions at the N4 and N6 positions are achieved by reacting with benzyl halides or aryl halides under basic conditions. For example, derivatives with benzyl groups (e.g., 4-chloro- or 4-bromo-substituted benzyl) are synthesized in yields ranging from 30% to 95% by optimizing reaction time, temperature, and stoichiometry of reagents . Solvent choice (e.g., ethanol, DMF) and catalytic bases (e.g., K₂CO₃) are critical for high yields.

Q. What spectroscopic and crystallographic methods are employed to characterize pyrimidine-4,6-diamine derivatives?

Structural characterization typically involves:

- 1H/13C NMR : To confirm substituent positions and purity.

- Mass spectrometry (MS) : For molecular weight validation.

- X-ray crystallography : To resolve bond angles, dihedral angles, and crystal packing (e.g., dihedral angles between pyrimidine and phenyl rings range from 44° to 71°) .

- Melting point analysis : Used to assess compound stability (e.g., derivatives with halogenated benzyl groups exhibit higher melting points, such as 174–176°C for brominated analogs) .

Q. What are the key considerations in optimizing reaction conditions for high-yield synthesis of 5-nitropyrimidine-4,6-diamine derivatives?

Key factors include:

- Stoichiometry : Excess benzyl/aryl halide (1.2–2.0 eq) ensures complete substitution.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature : Reactions often proceed at 80–100°C to overcome activation barriers.

- Catalysis : Bases like K₂CO₃ or LiH improve deprotonation efficiency .

Q. How are impurities identified and quantified in pyrimidine-4,6-diamine compounds during pharmaceutical analysis?

Impurities are analyzed using:

- HPLC/GC : For separation and quantification (e.g., >95.0% purity thresholds).

- Reference standards : Commercially available impurities (e.g., 4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine) are used for calibration .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Density Functional Theory (DFT) calculations (e.g., Gaussian16) optimize geometries of reactants, transition states, and products. Solvent effects are incorporated via continuum models (e.g., PCM), while docking simulations (e.g., AutoDock) assess interactions with targets like kinases or GPCRs. For example, transition state energies in aminolysis reactions can be calculated to predict reactivity .

Q. What strategies resolve contradictions in crystallographic data for pyrimidine derivatives with multiple substituents?

Discrepancies in bond lengths or angles are addressed by:

- Twinned data refinement : Using SHELXL to handle pseudo-symmetry or disorder.

- Multi-conformer models : Accounting for flexible substituents (e.g., rotating benzyl groups).

- Validation tools : R-factor analysis and residual density maps to ensure model accuracy .

Q. How do structural modifications at the N4 and N6 positions influence biological activity?

- Electron-withdrawing groups (e.g., -NO₂) enhance stability but may reduce solubility.

- Benzyl/aryl substitutions : Bulky groups (e.g., 4-trifluoromethylbenzyl) improve target selectivity, as seen in GABA-B receptor enhancers .

- Halogenated derivatives : Chloro/bromo groups increase lipophilicity, aiding membrane permeability .

Q. What role do solvent effects and transition state stabilization play in aminolysis reactions of pyrimidine derivatives?

Polar solvents (e.g., water, ethanol) stabilize charged intermediates via hydrogen bonding. Transition state calculations reveal that solvation lowers activation energy by 10–15 kcal/mol, favoring nucleophilic attack. Steric hindrance from substituents (e.g., isobutyl groups) can increase activation barriers by 5–8 kcal/mol .

Q. How can molecular dynamics simulations inform the design of pyrimidine-4,6-diamine derivatives as selective kinase inhibitors?

Simulations (e.g., GROMACS) track conformational changes in kinase binding pockets. For FLT3 inhibitors, simulations show that N4-benzyl groups form π-π interactions with Phe691, while nitro groups stabilize hydrogen bonds with catalytic lysines. Residence times (>100 ns) correlate with experimental IC₅₀ values .

Q. What are the thermal stability and decomposition profiles of 5-nitropyrimidine-4,6-diamine derivatives under various conditions?

Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C for nitro derivatives. Flash points (e.g., 232.8°C) and vapor pressure (1.08E-08 mmHg at 25°C) indicate low flammability but sensitivity to prolonged heating. Stability is improved by electron-donating substituents (e.g., -OCH₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.